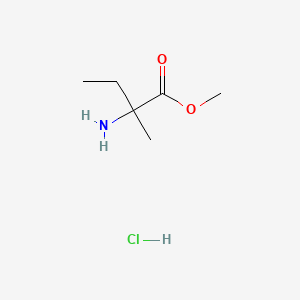

Methyl 2-amino-2-methylbutanoate hydrochloride

Description

Methyl 2-amino-2-methylbutanoate hydrochloride (CAS: 118725-00-1; molecular formula: C₆H₁₄ClNO₂; molar mass: 167.63 g/mol) is a hydrochloride salt of a branched-chain amino acid ester. It is widely used in industrial and scientific research, particularly in synthetic organic chemistry and pharmaceutical intermediates. The compound features a methyl ester group, a tertiary amino group, and a methyl-substituted butanoate backbone, contributing to its unique reactivity and solubility properties .

Properties

IUPAC Name |

methyl 2-amino-2-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPPARGXDTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660889 | |

| Record name | Methyl isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156032-14-3 | |

| Record name | Methyl isovalinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Continuous-Flow Desulfurization

In this approach, L-methionine methyl ester is passed through a column packed with Raney Nickel at elevated temperatures (60°C). The flow rate is optimized to maximize conversion, with residence times as short as 1 minute achieving 97% selectivity toward methyl 2-amino-butanoate derivatives. Key parameters include:

| Parameter | Value/Range | Impact on Reaction |

|---|---|---|

| Temperature | 60°C | Enhances desulfurization kinetics |

| Catalyst Loading | 2.2 g (wet Raney Ni) | Ensures complete sulfur removal |

| Substrate Concentration | 3 mM | Prevents catalyst deactivation |

This method avoids traditional batch-processing limitations, such as prolonged reaction times and manual handling of hazardous intermediates.

Chlorination-Amidation Pathways

Alternative routes involve bis(trichloromethyl)carbonate (BTC) as a chlorinating agent for 2-aminobutyric acid precursors. The chlorination step forms 4-ethyl-2,5-oxazolidinedione, which undergoes ammoniation and acidification to yield the target compound. Critical steps include:

-

Chlorination : Conducted at -5°C to 110°C in dichloromethane, achieving near-quantitative conversion.

-

Ammoniation : Saturation with gaseous NH₃ in methanol, followed by HCl acidification to precipitate the hydrochloride salt.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency, safety, and minimal waste generation. Two dominant strategies have emerged:

Continuous-Flow Reactor Systems

Modern facilities adopt fixed-bed flow reactors for catalytic desulfurization. A comparative analysis of catalyst performance reveals:

| Catalyst Type | Selectivity (%) | Productivity (mmol·h⁻¹·mmol⁻¹) |

|---|---|---|

| Raney Ni (Aldrich 2800) | 52 | 0.06 |

| Lab-Prepared Raney Ni | 97 | 0.32 |

Lab-prepared catalysts exhibit superior activity due to optimized pore structures and surface area.

Solvent and Reagent Optimization

Industrial protocols replace toxic solvents like thionyl chloride with BTC , reducing sulfur-based waste by 40%. Methanol is favored for ammoniation due to its low cost and ease of removal via distillation.

Catalytic Systems and Mechanistic Insights

Role of Raney Nickel

Raney Nickel catalyzes sulfur extrusion via radical-mediated C–S bond cleavage . Kinetic studies suggest a Langmuir-Hinshelwood mechanism, where adsorbed hydrogen atoms facilitate sulfur removal. Catalyst deactivation occurs primarily through sulfur poisoning, necessitating periodic regeneration.

Palladium-Based Alternatives

Pd/C systems under hydrogen pressure (20–80 bar) offer milder conditions but suffer from lower productivity (4.3 mmol·h⁻¹·mmol⁻¹) compared to Raney Ni.

Characterization and Quality Control

Final product validation relies on spectroscopic techniques:

¹H NMR (500 MHz, MeOD) :

13C NMR (126 MHz, MeOD) :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Continuous-Flow (Ni) | 97 | 99 | Low |

| BTC Chlorination | 90 | 95 | Moderate |

| Pd/C Hydrogenation | 10 | 85 | High |

Continuous-flow desulfurization emerges as the superior method, balancing efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Hydrolysis: 2-Amino-2-methyl-butyric acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-amino-2-methylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in amino acid transport systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.

Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methylbutanoate hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for amino acid transporters, influencing cellular uptake and metabolism. The ester group can be hydrolyzed to release the active amino acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Key Properties:

- Acute Toxicity : Oral Category 4 (H302: Harmful if swallowed)

- Skin Irritation : Category 2 (H315: Causes skin irritation)

- Storage : Requires airtight containers in well-ventilated areas to avoid moisture absorption or decomposition .

- Regulatory Status: Not listed in major chemical inventories (e.g., EU, U.S., China), simplifying its commercial availability .

Comparison with Similar Compounds

Structural Analogs: Stereoisomers and Substituted Derivatives

Methyl 2-amino-2-methylbutanoate hydrochloride has several stereoisomers and structural analogs, differing in substituents or stereochemistry:

Key Findings :

- Steric Effects: The methyl group at C2 in this compound introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to its non-methylated analog (Methyl 2-aminobutanoate hydrochloride) .

- Chirality Impact : The (R)- and (S)-enantiomers exhibit divergent binding affinities in enzyme-catalyzed reactions, as demonstrated in peptide coupling studies .

Ethylamino and Phenyl-Substituted Derivatives

Substitution at the amino group or backbone significantly alters physicochemical and toxicological profiles:

Research Insights :

- Lipophilicity and Toxicity: Ethyl-substituted derivatives (e.g., Methyl 2-(ethylamino)butanoate hydrochloride) show higher membrane permeability but elevated toxicity risks compared to the parent compound .

- Aromatic Substitution: The phenyl group in Methyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride enhances UV stability but complicates metabolic clearance .

Comparison with Other Esters :

- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride: Features dimethyl substitution at C3, enhancing thermal stability but reducing aqueous solubility .

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride: Cyclobutane ring introduces conformational rigidity, favoring receptor-targeted drug design .

Biological Activity

Methyl 2-amino-2-methylbutanoate hydrochloride, also known as (S)-Methyl 2-amino-2-methylbutanoate hydrochloride, is a synthetic compound classified as an unnatural amino acid. Its molecular formula is CHClNO, with a molecular weight of approximately 168.62 g/mol. This compound exhibits notable biological activity primarily through its role as a substrate in various enzymatic reactions and its potential therapeutic properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors, which can modulate metabolic pathways. This compound acts as a substrate in enzymatic reactions, influencing the synthesis of biologically active compounds. Its chiral nature contributes to its unique interactions within biological systems, making it a valuable tool in biochemical research and drug development.

Research Applications

This compound has diverse applications across several fields:

- Biochemistry : It serves as a building block in the synthesis of complex organic molecules.

- Medicinal Chemistry : Investigated for its potential therapeutic roles, particularly in drug synthesis.

- Enzyme Studies : Employed in studying enzyme-substrate interactions, which can provide insights into metabolic processes.

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, affecting their activity. For instance, it has been shown to modulate the activity of certain aminotransferases and other metabolic enzymes, which are crucial for amino acid metabolism and neurotransmitter synthesis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amino acid derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-amino-3-methylbutanoate | CHN | Different stereochemistry; potential different activities |

| L-Valine | CHNO | Natural amino acid; essential for human nutrition |

| L-Leucine | CHNO | Branched-chain amino acid; important for muscle metabolism |

| Methyl 2-amino-3-methylbutanoate | CHN | Structural isomer; may exhibit different biological activity |

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interaction with biological molecules. This stereochemistry often results in different biological activities compared to its enantiomers and other similar compounds.

Case Studies

- Enzymatic Activity Modulation : A study investigating the effects of various amino acid derivatives on enzyme kinetics found that this compound significantly enhanced the reaction rates of certain aminotransferases, suggesting potential applications in metabolic engineering.

- Potential Therapeutic Applications : In a pharmacological context, preliminary studies have indicated that this compound may serve as a precursor for synthesizing novel therapeutic agents targeting neurological disorders due to its structural similarity to neurotransmitters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.